molecular formula C8H5Cl2NO5 B15336147 2,6-Dichloro-3-nitromandelic acid

2,6-Dichloro-3-nitromandelic acid

Cat. No.: B15336147
M. Wt: 266.03 g/mol
InChI Key: PLWDLTIQNMJZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-nitromandelic acid is an organic compound characterized by the presence of two chlorine atoms, a nitro group, and a mandelic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-nitromandelic acid typically involves the nitration of 2,6-dichloromandelic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The process is carried out under controlled temperature conditions to ensure the selective nitration of the mandelic acid moiety.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-nitromandelic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,6-dichloro-3-aminomandelic acid.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 2,6-dichloro-3-aminomandelic acid.

    Substitution: Formation of various substituted mandelic acid derivatives.

Scientific Research Applications

2,6-Dichloro-3-nitromandelic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-nitromandelic acid involves its interaction with specific molecular targets and pathways. The nitro group and chlorine atoms play a crucial role in its reactivity and interactions. The compound may exert its effects through the modulation of enzymatic activities or by binding to specific receptors, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-3-nitrobenzoic acid: Similar in structure but lacks the mandelic acid moiety.

    2,6-Dichloro-3-nitropyridine: Contains a pyridine ring instead of the mandelic acid structure.

    2,6-Dichloro-3-nitrophenol: Similar nitro and chlorine substitution pattern but with a phenol group.

Uniqueness

2,6-Dichloro-3-nitromandelic acid is unique due to the presence of both the mandelic acid moiety and the nitro group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H5Cl2NO5

Molecular Weight

266.03 g/mol

IUPAC Name

2-(2,6-dichloro-3-nitrophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H5Cl2NO5/c9-3-1-2-4(11(15)16)6(10)5(3)7(12)8(13)14/h1-2,7,12H,(H,13,14)

InChI Key

PLWDLTIQNMJZBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(C(=O)O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.